molecular formula C9H6ClF3O2 B2820448 2-Methoxy-6-(trifluoromethyl)benzoyl chloride CAS No. 681510-01-0

2-Methoxy-6-(trifluoromethyl)benzoyl chloride

Cat. No.: B2820448
CAS No.: 681510-01-0
M. Wt: 238.59
InChI Key: HXPBLTYRTHTMFQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-methoxy-6-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out by adding thionyl chloride to the benzoic acid in a reaction vessel, followed by heating the mixture to reflux at around 80°C for approximately 10 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure, yielding the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient distillation equipment to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while reduction with LiAlH4 would yield the corresponding alcohol.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes, such as the synthesis of enzyme inhibitors.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 2-methoxy-6-(trifluoromethyl)benzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoyl chloride: Similar in structure but lacks the trifluoromethyl group, making it less electrophilic.

    2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the acyl chloride functionality.

    4-Methoxybenzoyl chloride: Similar in structure but with the methoxy group at the 4-position instead of the 2-position.

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the reactivity and stability of the compounds derived from it.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(9(11,12)13)7(6)8(10)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPBLTYRTHTMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (3 mL, 34.27 mmol) was added dropwise to a mixture of 2-methoxy-6-(trifluoromethyl)benzoic acid (1.5 g, 6.81 mmol) (prepared according to known method, see: EP0897904B1), N,N-dimethylformamide (0.3 mL), and dichloromethane (40 mL) with stirring at rt. The reaction mixture was stirred overnight. Evaporation of solvent and excess oxalyl chloride and drying under vacuum afforded 2-methoxy-6-(trifluoromethyl)benzoyl chloride as a solid, which was used without purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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